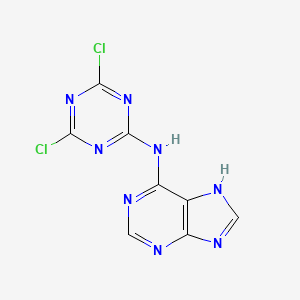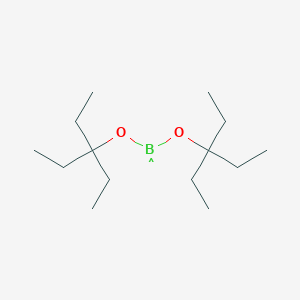
Boronic acid, bis(1,1-diethylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, bis(1,1-diethylpropyl) ester is an organoboron compound that belongs to the class of boronic esters. These compounds are characterized by the presence of a boron atom bonded to two alkoxy groups. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The unique properties of boronic esters, including their stability and reactivity, make them valuable intermediates in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, bis(1,1-diethylpropyl) ester typically involves the reaction of boronic acid with 1,1-diethylpropyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The esterification process results in the formation of the boronic ester along with water as a byproduct .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Boronic acid, bis(1,1-diethylpropyl) ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acid or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester into boranes or other reduced boron species.
Substitution: The ester can participate in substitution reactions, where the alkoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by catalysts like palladium or nickel.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester typically yields boronic acid, while reduction can produce boranes .
Applications De Recherche Scientifique
Boronic acid, bis(1,1-diethylpropyl) ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of boronic acid, bis(1,1-diethylpropyl) ester involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in sensing and separation applications. The ester groups also contribute to the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Another boronic acid derivative used in organic synthesis and sensing applications.
Pinacol Boronic Ester: Known for its stability and ease of purification, commonly used in Suzuki-Miyaura coupling reactions.
MIDA Boronate: A boronic ester with enhanced stability, used in complex molecule synthesis.
Uniqueness: Boronic acid, bis(1,1-diethylpropyl) ester is unique due to its specific alkoxy groups, which impart distinct reactivity and stability compared to other boronic esters. Its ability to form reversible covalent bonds with diols makes it particularly valuable in sensing and separation technologies .
Propriétés
Numéro CAS |
144782-40-1 |
|---|---|
Formule moléculaire |
C14H30BO2 |
Poids moléculaire |
241.20 g/mol |
InChI |
InChI=1S/C14H30BO2/c1-7-13(8-2,9-3)16-15-17-14(10-4,11-5)12-6/h7-12H2,1-6H3 |
Clé InChI |
KCVUEXWKXIZNJE-UHFFFAOYSA-N |
SMILES canonique |
[B](OC(CC)(CC)CC)OC(CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



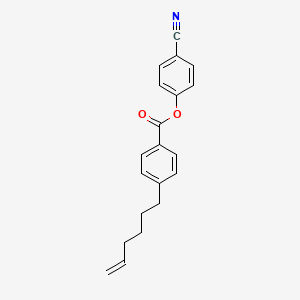
![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)


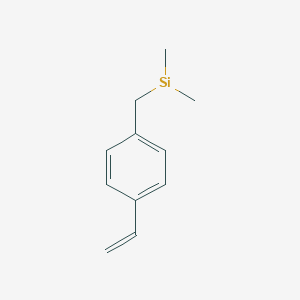
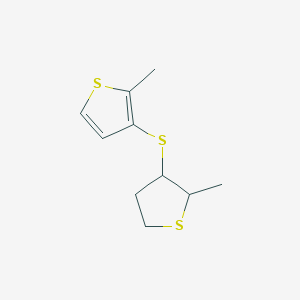
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
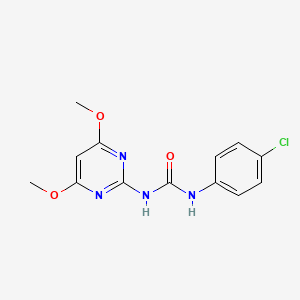
![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)


![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)
